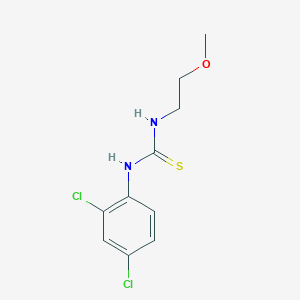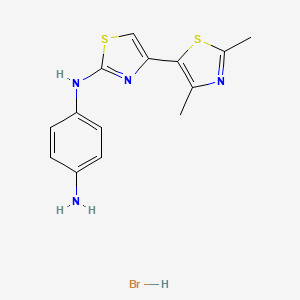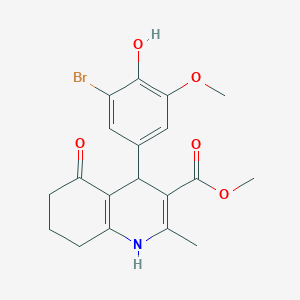![molecular formula C19H19NO3 B5029459 N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B5029459.png)
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide, also known as FAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FAN belongs to the class of compounds known as furanocoumarins, which are naturally occurring compounds found in a variety of plants. FAN has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide is not fully understood. However, it is believed that N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide exerts its effects by modulating various signaling pathways in the body. For example, N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide has also been shown to have antioxidant properties. This makes it a potential treatment for diseases associated with oxidative stress, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide. One area of research could focus on optimizing the synthesis method to produce N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide with even higher purity and yield. Another area of research could focus on further elucidating the mechanism of action of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide, which could lead to the development of more targeted therapies.
Additionally, research could focus on developing new formulations of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide that are more soluble in water, which would make it easier to work with in certain experiments. Finally, research could focus on testing the efficacy of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide in animal models of disease, which could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide involves the reaction of 2-hydroxy-1-naphthaldehyde with furylbutyric acid in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been shown to be effective in producing high yields of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide with good purity.
Wissenschaftliche Forschungsanwendungen
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide. Studies have shown that N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Another area of research has focused on the anti-cancer properties of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide. Studies have shown that N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential treatment for a wide range of cancers.
Eigenschaften
IUPAC Name |
N-[furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-6-17(22)20-19(16-9-5-12-23-16)18-14-8-4-3-7-13(14)10-11-15(18)21/h3-5,7-12,19,21H,2,6H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNWPBNMSUQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CO1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)

![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)


![2-isopropyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5029443.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5029484.png)